5-(2-ethyl-3-methylpyrrolidine-1-carbonyl)-N-(2-hydroxyethyl)thiophene-2-sulfonamide
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Overview
Description
5-(2-ethyl-3-methylpyrrolidine-1-carbonyl)-N-(2-hydroxyethyl)thiophene-2-sulfonamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethyl-3-methylpyrrolidine-1-carbonyl)-N-(2-hydroxyethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene ring and the sulfonamide group. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-ethyl-3-methylpyrrolidine-1-carbonyl)-N-(2-hydroxyethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(2-ethyl-3-methylpyrrolidine-1-carbonyl)-N-(2-hydroxyethyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which 5-(2-ethyl-3-methylpyrrolidine-1-carbonyl)-N-(2-hydroxyethyl)thiophene-2-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group, in particular, is known to interact with certain biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2-ethyl-3-methylpyrrolidine-1-carbonyl)-N-(2-hydroxyethyl)thiophene-2-sulfonamide: can be compared with other sulfonamide-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties. Its combination of a pyrrolidine ring, thiophene ring, and sulfonamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-(2-ethyl-3-methylpyrrolidine-1-carbonyl)-N-(2-hydroxyethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-3-11-10(2)6-8-16(11)14(18)12-4-5-13(21-12)22(19,20)15-7-9-17/h4-5,10-11,15,17H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFNJZNWUAJLCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1C(=O)C2=CC=C(S2)S(=O)(=O)NCCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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